2,7-Dinitronaphthalene
Overview
Description
2,7-Dinitronaphthalene is an organic compound with the molecular formula C10H6N2O4. It is a derivative of naphthalene, where two nitro groups are substituted at the 2 and 7 positions of the naphthalene ring. This compound is known for its applications in various chemical processes and research fields due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that the compound undergoes intramolecular electron-transfer reactions . This suggests that it may interact with molecules or structures within the cell that can accept or donate electrons, such as redox enzymes or electron transport chains.
Mode of Action
2,7-Dinitronaphthalene interacts with its targets through intramolecular electron-transfer reactions . This process involves the movement of an electron from one part of the molecule to another, which can result in changes to the molecule’s structure and reactivity .
Result of Action
Its ability to undergo intramolecular electron-transfer reactions suggests it could potentially influence cellular redox status and related processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of its intramolecular electron-transfer reactions can vary depending on the solvent used . This suggests that the compound’s action, efficacy, and stability could be affected by the cellular environment and potentially by external conditions as well.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,7-Dinitronaphthalene can be synthesized through the nitration of naphthalene or its derivatives. One common method involves the nitration of 1-nitronaphthalene using nitrogen dioxide as the nitrating reagent. This reaction is typically carried out under mild conditions with a catalyst such as nickel acetate tetrahydrate (Ni(CH3COO)2·4H2O). The reaction yields a mixture of dinitronaphthalene isomers, including this compound .
Industrial Production Methods
In industrial settings, the nitration process often involves the use of mixed acids (a combination of nitric acid and sulfuric acid) to achieve the desired nitration. This method, however, has several drawbacks, including low selectivity and the generation of large quantities of corrosive waste acids . Recent advancements have focused on developing greener and more efficient methods, such as using zeolite catalysts to improve selectivity and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,7-Dinitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo further nitration to form tetranitronaphthalene.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Oxidation: Nitric acid or nitrogen dioxide can be used for further nitration reactions.
Major Products Formed
Reduction: 2,7-Diaminonaphthalene
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used
Oxidation: 1,3,6,8-Tetranitronaphthalene
Scientific Research Applications
2,7-Dinitronaphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic compounds.
Medicine: While not directly used in medicine, its derivatives and related compounds are studied for potential pharmaceutical applications.
Industry: It is used in the production of dyes, explosives, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dinitronaphthalene
- 1,8-Dinitronaphthalene
- 1,3-Dinitronaphthalene
- 2,6-Dinitronaphthalene
Comparison
2,7-Dinitronaphthalene is unique due to the specific positioning of the nitro groups, which influences its chemical reactivity and selectivity in reactions. For example, 1,5-dinitronaphthalene is commonly used in the production of high-performance polyurethane resins, while 1,8-dinitronaphthalene is used in dye production . The different positions of the nitro groups result in varying chemical properties and applications for each isomer.
Properties
IUPAC Name |
2,7-dinitronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4/c13-11(14)9-3-1-7-2-4-10(12(15)16)6-8(7)5-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDWAIQLYHEUIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179525 | |
Record name | Naphthalene, 2,7-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24824-27-9 | |
Record name | 2,7-Dinitronaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24824-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,7-Dinitronaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024824279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, 2,7-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-dinitronaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.240 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,7-DINITRONAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ2UM95XLW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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